molecular formula C19H17BrN2O3 B2489239 (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 465514-28-7

(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide

Cat. No. B2489239
CAS RN: 465514-28-7
M. Wt: 401.26
InChI Key: VVSBJGFWVWBDEL-UHFFFAOYSA-N
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Description

(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide, also known as BRD-K33237976, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide inhibits the activity of protein kinase CK2 by binding to its catalytic subunits. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell growth, differentiation, and apoptosis. The exact mechanism of action of (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is still being studied, but it is believed to involve the disruption of CK2-mediated signaling pathways.
Biochemical and Physiological Effects:
(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory and neuroprotective effects. In addition, (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide in lab experiments include its high potency and selectivity for protein kinase CK2, its low toxicity, and its good pharmacokinetic properties. However, one of the limitations of using (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide. One direction is to further study its potential therapeutic applications in cancer and other diseases. Another direction is to investigate its mechanism of action and its effects on CK2-mediated signaling pathways. Additionally, there is potential for the development of more potent and selective CK2 inhibitors based on the structure of (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide.

Synthesis Methods

The synthesis of (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate. This compound is then reacted with 2-ethoxyaniline in the presence of potassium carbonate and copper powder to obtain (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide.

Scientific Research Applications

(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been proposed as a potential therapeutic strategy. (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-3-25-18-7-5-4-6-16(18)22-19(23)14(12-21)10-13-8-9-17(24-2)15(20)11-13/h4-11H,3H2,1-2H3,(H,22,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSBJGFWVWBDEL-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)OC)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide

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